![molecular formula C6H6O B14725790 2-Oxabicyclo[3.2.0]hepta-3,6-diene CAS No. 13920-54-2](/img/structure/B14725790.png)
2-Oxabicyclo[3.2.0]hepta-3,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxabicyclo[320]hepta-3,6-diene is an organic compound with the molecular formula C6H6O It is a bicyclic ether, characterized by a unique structure that includes a seven-membered ring with an oxygen atom and two double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Oxabicyclo[3.2.0]hepta-3,6-diene can be synthesized through several methods. One common approach involves the partial hydrogenation of 3-oxabicyclo[3.2.0]hepta-1,4,6-triene. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for 2-Oxabicyclo[32
Analyse Des Réactions Chimiques
Types of Reactions: 2-Oxabicyclo[3.2.0]hepta-3,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated bicyclic ethers.
Substitution: The compound can participate in substitution reactions, where functional groups replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are often employed.
Major Products Formed:
Oxidation: Epoxides and other oxygenated compounds.
Reduction: Saturated bicyclic ethers.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Oxabicyclo[3.2.0]hepta-3,6-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Oxabicyclo[3.2.0]hepta-3,6-diene involves its reactivity with various molecular targets. The compound’s bicyclic structure and the presence of an oxygen atom make it a versatile intermediate in organic reactions. It can participate in cycloaddition reactions, forming new ring structures and interacting with different molecular pathways .
Comparaison Avec Des Composés Similaires
Bicyclo[3.2.0]hept-6-ene: Similar in structure but lacks the oxygen atom.
3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione: Contains additional functional groups, making it more reactive in certain conditions.
Uniqueness: 2-Oxabicyclo[32
Propriétés
Numéro CAS |
13920-54-2 |
|---|---|
Formule moléculaire |
C6H6O |
Poids moléculaire |
94.11 g/mol |
Nom IUPAC |
2-oxabicyclo[3.2.0]hepta-3,6-diene |
InChI |
InChI=1S/C6H6O/c1-2-6-5(1)3-4-7-6/h1-6H |
Clé InChI |
QYLMHRXTFJNXPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C1C=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



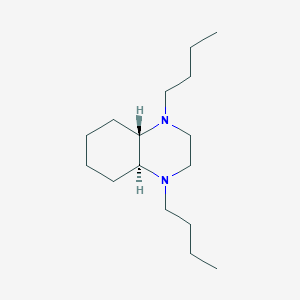
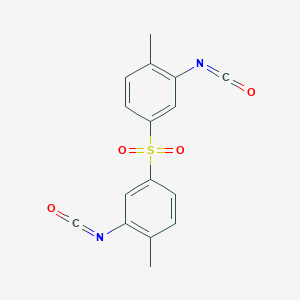
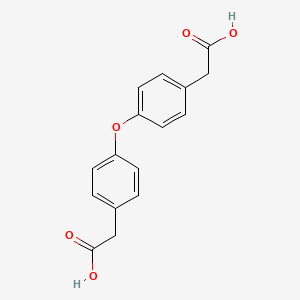
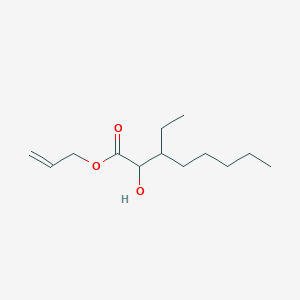
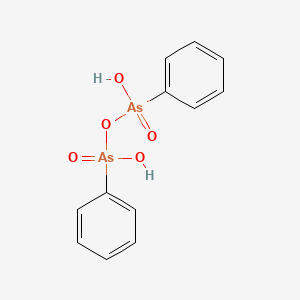
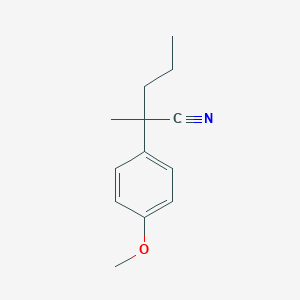
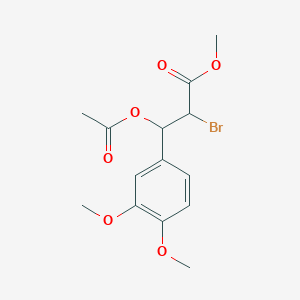
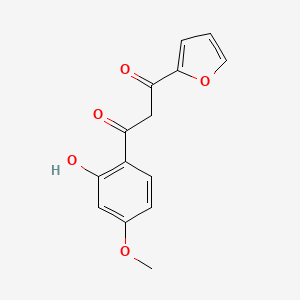
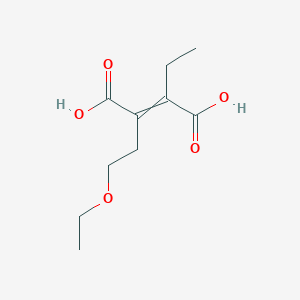

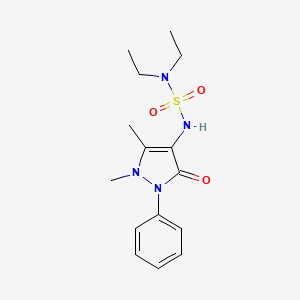

![Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt](/img/structure/B14725776.png)
